molecular formula C9H10F3NO B8769190 1-(6-(Trifluoromethyl)pyridine-3-yl)propan-1-ol

1-(6-(Trifluoromethyl)pyridine-3-yl)propan-1-ol

Cat. No.: B8769190
M. Wt: 205.18 g/mol
InChI Key: LQDNZBCTHSULMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Trifluoromethyl)pyridine-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C9H10F3NO/c1-2-7(14)6-3-4-8(13-5-6)9(10,11)12/h3-5,7,14H,2H2,1H3

InChI Key

LQDNZBCTHSULMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 6-trifluoromethyl-pyridine-3-carboxaldehyde (3.526 g, 20.136 mmol) in THF (50 mL). Add ethylmagnesium bromide (3.0 M in Et2O, 7.38 mL, 22.1 mmol) quickly. Stir 30 minutes. Pour the reaction mixture into a saturated NaHCO3 aqueous solution (100 mL). Extract with EtOAc (3×50 mL). Wash the combined organic extracts with a saturated NaCl aqueous solution (75 mL). Dry the organic extracts over Na2SO4; filter; collect the filtrate; and concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography (Analogix® 40 g @ 40 mL/min) eluting with a gradient of EtOAc/hexanes (5% to 50%) over 30 minutes to give the title compound (2.01 g, 49% yield) as a yellow oil. 1H NMR (400.43 MHz, d6-DMSO) δ 8.66 (d, J=1.6 Hz, 1H), 7.95 (dd, J=1.9, 8.1 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H), 5.47 (d, J=4.5 Hz, 1H), 4.60 (q, J=5.8 Hz, 1H), 1.65-1.59 (m, 2H), 0.79 (t, J=7.4 Hz, 3H).
Quantity
3.526 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
49%

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